molecular formula C6H9N3O B13107698 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

Cat. No.: B13107698
M. Wt: 139.16 g/mol
InChI Key: MIJOHHOTOIZFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. Its structure features a methyl group at position 6, a methylamino substituent at position 4, and a ketone group at position 2 (tautomerically existing as a lactam). Pyrimidinones are critical in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s structural flexibility allows for modifications that enhance its pharmacological profile, making it a scaffold of interest in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one typically involves the reaction of 6-methyluracil with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Material: 6-methyluracil

    Reagent: Methylamine

    Catalyst: Acid or base catalyst

    Reaction Conditions: Elevated temperature and pressure

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is in the synthesis of pharmaceutical compounds . It serves as a key intermediate in the production of various drugs, particularly those targeting metabolic disorders and infectious diseases. The compound has shown potential as an antimicrobial agent , with derivatives demonstrating effectiveness against specific bacterial strains. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug design.

Case Studies in Drug Development

  • Antimicrobial Activity : Research has indicated that certain derivatives of this compound exhibit significant antimicrobial properties. For example, studies have explored its effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which may be relevant for treating conditions like obesity and diabetes. Structure-activity relationship (SAR) studies have been conducted to optimize its efficacy against specific targets within these pathways .

Organic Synthesis

In addition to its pharmaceutical applications, this compound is utilized as an intermediate in organic synthesis. Its versatility allows it to participate in various chemical reactions, contributing to the development of more complex molecular architectures.

Synthetic Routes

Several synthetic pathways have been established to produce this compound, showcasing its role as a versatile reagent in organic chemistry:

  • Nucleophilic Substitution Reactions : The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of more complex pyrimidine derivatives.
  • Condensation Reactions : It can also undergo condensation reactions with various electrophiles, facilitating the synthesis of novel compounds with potential biological activity.

Biological Studies and Mechanisms of Action

Research into the interactions of this compound with biological macromolecules has provided insights into its mechanism of action. Studies have focused on how this compound binds to target proteins and enzymes, revealing critical information about its pharmacodynamics and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into nucleic acids, disrupting their normal function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives share a common core but differ in substituents, which significantly influence their physical, chemical, and biological properties. Below is a detailed comparison of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one with structurally related compounds.

Structural Comparisons

Compound Name Substituents (Positions) Key Structural Features
This compound 6-Me, 4-NHMe Methylamino group enhances hydrogen bonding
5-(Methoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one 3-Nitrophenyl (4), methoxycarbonyl (5) Aromatic nitro group increases polarity
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one 2-SMe, 6-Me Thioether group improves lipophilicity
4-Phenyl-6-(p-tolyl)pyrimidin-2(1H)-one 4-Ph, 6-p-tolyl Bulky aryl groups enhance π-π stacking

Key Insights :

  • Electron-withdrawing groups (e.g., 3-nitrophenyl in ) increase reactivity and polarity, whereas alkyl/aryl groups (e.g., p-tolyl in ) enhance hydrophobic interactions.

Physical and Spectral Properties

Compound Name Melting Point (°C) $ ^1H $ NMR (DMSO-d6, δ ppm) $ ^{13}C $ NMR (δ ppm)
This compound Not reported Expected: 2.25 (s, 3H, CH3), 2.95 (s, 3H, NHCH3) ~17.9 (CH3), ~50.9 (NCH3), ~165 (C=O)
5-(Methoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one 256 2.27 (s, 3H), 3.53 (s, 3H), 5.26 (d, 1H) 17.98 (CH3), 53.44 (OCH3), 165.68 (C=O)
5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Not reported 1.09 (t, 3H, -OCH2CH3), 2.25 (s, 3H) Not provided

Key Insights :

  • Higher melting points (e.g., 256°C in ) correlate with polar substituents (nitro, carbonyl) that strengthen crystal lattice interactions.
  • $ ^1H $ NMR signals for methyl groups (δ ~2.25–2.27) are consistent across derivatives, while ester groups (e.g., methoxycarbonyl in ) show distinct peaks at δ ~3.53.

Key Insights :

  • Methylamino substituents may enhance target selectivity by forming hydrogen bonds, as seen in kinase inhibitors .
  • Bulkier substituents (e.g., 4-chlorophenyl in ) improve anticancer activity by increasing hydrophobic interactions with target proteins.

Key Insights :

  • The Biginelli reaction is widely used for dihydropyrimidinone synthesis, with catalysts like SD-TiO2 improving efficiency .
  • Acid catalysts (e.g., CF3COOH) facilitate cyclocondensation reactions, but yields vary based on substituent steric effects.

Biological Activity

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in enzyme inhibition and antimicrobial properties. This article explores the compound's mechanisms of action, structure-activity relationships (SAR), and its potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C7_{7}H10_{10}N4_{4}O. It features a pyrimidinone structure with a methylamino group and a methyl substituent, which are critical for its biological activity. The molecular weight of this compound is approximately 138.18 g/mol .

This compound exhibits its biological effects primarily through two mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This property is particularly relevant in metabolic pathways where enzyme activity modulation can lead to therapeutic effects.
  • Nucleic Acid Intercalation : The compound has been shown to intercalate into nucleic acids, disrupting their normal function. This interaction can lead to potential applications in cancer therapy by affecting DNA replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. Several derivatives of this compound have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainActivity Level
Derivative AE. coliModerate
Derivative BS. aureusHigh
Derivative CC. albicansLow

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For instance, studies have shown that it effectively inhibits certain phospholipases, which are crucial in lipid metabolism .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
NAPE-PLD72 nM
COX-20.04 ± 0.01

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly alter the compound's potency and selectivity.

Key Findings from SAR Studies:

  • Substituting different groups at the methylamino position can enhance enzyme inhibition.
  • The introduction of electron-donating or electron-withdrawing groups affects the compound's lipophilicity and overall activity profile .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including lung and colorectal cancers .
  • Neuropharmacological Effects : A study involving animal models indicated that certain derivatives could influence emotional behavior by modulating endocannabinoid levels through enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer :

  • One-pot synthesis : Adapt protocols for dihydropyrimidine-2(1H)-one derivatives using NH₄OH or HCl in DMF as catalysts, with methylamine as the amino source. Monitor reaction progress via TLC and optimize temperature (80–100°C) to minimize byproducts .
  • Precursor modification : Use 4,6-dihydroxy-2-methylpyrimidine as a starting material. Introduce methylamino groups via nucleophilic substitution under anhydrous conditions, employing DMF as a solvent and triethylamine as a base .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to resolve methylamino protons (δ ~2.5 ppm) and pyrimidinone carbonyl signals (δ ~165 ppm). Compare with reference data for analogous pyrimidinones .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water. Resolve the structure to confirm regiochemistry and hydrogen bonding (e.g., N–H···O interactions) .
  • Elemental analysis : Validate molecular formula (C₆H₉N₃O) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Spill management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Perform AutoDock Vina simulations against targets like VEGFR-2 or antimicrobial enzymes. Validate poses using binding energy scores (<−7.0 kcal/mol) and RMSD clustering. Cross-reference with pyrimidinone derivatives showing anticancer activity .
  • ADMET profiling : Use SwissADME to predict bioavailability (TPSA < 80 Ų) and CYP450 interactions. Prioritize derivatives with low hepatotoxicity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Impurity analysis : Conduct LC-MS to identify byproducts (e.g., demethylated analogs). Compare retention times with synthetic intermediates .
  • Dynamic NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) by varying temperature (25–60°C) in D₂O. Assign ambiguous peaks via 2D-COSY .

Q. How does this compound interact with biological targets at the molecular level?

  • Methodological Answer :

  • Enzyme assays : Test inhibitory effects on dihydrofolate reductase (DHFR) or kinases via spectrophotometric assays (IC₅₀ < 10 µM). Use positive controls like trimethoprim .
  • Cytotoxicity profiling : Evaluate against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. Normalize data to pyrimidinone derivatives with known mechanisms .

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Methodological Answer :

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity. Monitor reaction efficiency via GC-MS .
  • Catalyst recycling : Immobilize HCl on silica gel for reuse in cyclocondensation reactions. Confirm catalyst stability over 5 cycles via XRD .

Q. Tables for Key Data

Characterization Technique Critical Parameters Reference
¹H NMR (DMSO-d₆)Methylamino protons: δ 2.3–2.7 ppm
X-ray CrystallographyHydrogen bond length: 1.8–2.1 Å
LC-MSPurity threshold: ≥95% (m/z 151.13)
Biological Assay Protocol Reference
VEGFR-2 InhibitionIC₅₀ via kinase-Glo luminescent assay
Antimicrobial TestingMIC determination via broth microdilution

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-methyl-4-(methylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H9N3O/c1-4-3-5(7-2)9-6(10)8-4/h3H,1-2H3,(H2,7,8,9,10)

InChI Key

MIJOHHOTOIZFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.